molecular formula C15H20O5 B15073328 (1R,4S,5R,8R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

Cat. No.: B15073328
M. Wt: 280.32 g/mol
InChI Key: IGEBZMMCKFUABB-WJYBAWFFSA-N
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Description

Artemisitene is a natural compound initially isolated from the herb Artemisia annua L. It is an endoperoxide closely related to the famous antimalarial drug artemisinin. Artemisitene has shown a variety of biological activities, making it a promising candidate for further research and potential therapeutic applications .

Preparation Methods

Artemisitene can be synthesized from artemisinin through a one-pot selenoxide elimination reaction. This method involves the use of selenoxide as a reagent to facilitate the elimination process, resulting in the formation of artemisitene . Additionally, Avery et al.

Chemical Reactions Analysis

Artemisitene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include selenoxide for the elimination reaction and other oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include derivatives of artemisitene with modified biological activities .

Scientific Research Applications

Mechanism of Action

Artemisitene exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which induces an antioxidant response by alleviating Nrf2 ubiquitination and increasing its stability. This mechanism helps to suppress lung injury induced by bleomycin and other oxidative stress-related conditions . Additionally, artemisitene has been shown to modulate other biological pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Artemisitene is closely related to artemisinin and its derivatives, such as dihydroartemisinin, arteether, artemether, and artesunate. These compounds share a common endoperoxide structure, which is crucial for their biological activities. artemisitene contains an additional α, β-unsaturated carbonyl structure, which enhances its biological activities compared to its analogs . This unique structural feature makes artemisitene a promising candidate for further research and development.

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

InChI

InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11-,13-,14-,15-/m1/s1

InChI Key

IGEBZMMCKFUABB-WJYBAWFFSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2C(=C)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C

Canonical SMILES

CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C

Origin of Product

United States

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